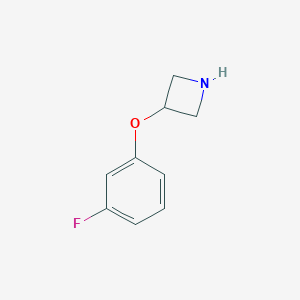

3-(3-Fluorophenoxy)azetidine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-(3-fluorophenoxy)azetidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10FNO/c10-7-2-1-3-8(4-7)12-9-5-11-6-9/h1-4,9,11H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZIITHAOPCRHAB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)OC2=CC(=CC=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90573612 | |

| Record name | 3-(3-Fluorophenoxy)azetidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90573612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106860-03-1 | |

| Record name | 3-(3-Fluorophenoxy)azetidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90573612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-(3-Fluorophenoxy)azetidine: Properties, Synthesis, and Applications in Drug Discovery

Foreword: The Rising Prominence of the Azetidine Scaffold

In the landscape of modern medicinal chemistry, the pursuit of novel molecular architectures that confer advantageous physicochemical and pharmacokinetic properties is relentless. Among the saturated heterocycles, the four-membered azetidine ring has emerged as a privileged scaffold.[1][2] Its inherent ring strain and non-planar geometry provide a unique conformational rigidity that can enhance binding affinity to biological targets and improve metabolic stability.[1] This guide focuses on a specific, valuable derivative: 3-(3-Fluorophenoxy)azetidine, a key building block for the synthesis of innovative therapeutics, particularly those targeting the central nervous system (CNS).[3]

Core Chemical and Physical Properties

This compound is a synthetic organic compound that is typically a white to light yellow solid at room temperature.[4] It is sparingly soluble in water but demonstrates good solubility in a range of organic solvents.[4] The introduction of a fluorine atom on the phenoxy moiety can significantly influence its electronic properties and metabolic stability, often leading to improved pharmacokinetic profiles in drug candidates.

Below is a summary of its key identifiers and physicochemical properties.

| Property | Value | Source(s) |

| CAS Number | 106860-03-1 | [4] |

| Molecular Formula | C₉H₁₀FNO | [5] |

| Molecular Weight | 167.18 g/mol | [5] |

| Appearance | White to light yellow solid | [4] |

| Boiling Point | 230 °C (predicted) | ChemBK |

| Density | 1.188 g/cm³ (predicted) | ChemBK |

| Flash Point | 93 °C (predicted) | ChemBK |

| pKa | 9.30 ± 0.40 (predicted) | ChemBK |

Note: Some properties are predicted and should be confirmed by experimental data.

Structural Representation

Caption: Chemical structure of this compound.

Synthesis and Reactivity

While some sources vaguely describe a condensation reaction for the synthesis of this compound, a more chemically sound and widely applicable method involves the formation of the ether linkage as a key step. The Mitsunobu reaction and the Williamson ether synthesis are two robust strategies to achieve this transformation.[6][7][8][9][10][11][12][13]

Recommended Synthetic Protocol: Mitsunobu Reaction

The Mitsunobu reaction provides a reliable method for the synthesis of this compound from a protected 3-hydroxyazetidine and 3-fluorophenol. This reaction proceeds with inversion of stereochemistry at the alcohol carbon, a crucial consideration in the synthesis of chiral molecules.[11][12]

Caption: Synthetic workflow for this compound via Mitsunobu reaction.

Step-by-Step Methodology:

-

Reaction Setup: To a solution of N-Boc-3-hydroxyazetidine (1.0 eq.) and 3-fluorophenol (1.1 eq.) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon), add triphenylphosphine (PPh₃) (1.2 eq.).

-

Mitsunobu Reagent Addition: Cool the reaction mixture to 0 °C in an ice bath. Slowly add diisopropyl azodicarboxylate (DIAD) (1.2 eq.) dropwise over 15-20 minutes, ensuring the internal temperature remains below 5 °C.

-

Reaction Progression: After the addition is complete, allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up and Purification: Upon completion, concentrate the reaction mixture under reduced pressure. The crude residue can be purified by column chromatography on silica gel to yield N-Boc-3-(3-Fluorophenoxy)azetidine.

-

Deprotection: Dissolve the purified N-Boc-3-(3-Fluorophenoxy)azetidine in dichloromethane (DCM). Add trifluoroacetic acid (TFA) (5-10 eq.) and stir at room temperature for 1-2 hours.

-

Final Isolation: Remove the solvent and excess TFA under reduced pressure. The resulting residue can be neutralized with a suitable base (e.g., saturated NaHCO₃ solution) and extracted with an organic solvent to afford the final product, this compound.

Spectroscopic and Analytical Characterization

Due to the limited availability of experimental spectra in public databases, the following data is a combination of predicted values and expected characteristics based on the molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted NMR spectra are generated using online prediction tools.[14][15][16][17][18][19][20]

Predicted ¹H NMR (400 MHz, CDCl₃) δ (ppm):

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~7.20 | m | 1H | Ar-H |

| ~6.70-6.85 | m | 3H | Ar-H |

| ~4.90 | m | 1H | O-CH (azetidine) |

| ~4.10-4.25 | m | 2H | CH₂ (azetidine) |

| ~3.80-3.95 | m | 2H | CH₂ (azetidine) |

| ~2.50 | br s | 1H | NH |

Predicted ¹³C NMR (100 MHz, CDCl₃) δ (ppm):

| Chemical Shift (ppm) | Assignment |

| ~163.5 (d, J ≈ 245 Hz) | C-F |

| ~158.0 | Ar-C-O |

| ~130.5 | Ar-CH |

| ~110.0 | Ar-CH |

| ~106.0 | Ar-CH |

| ~102.0 | Ar-CH |

| ~65.0 | O-CH (azetidine) |

| ~50.0 | CH₂ (azetidine) |

Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 167. Key fragmentation patterns would likely involve:

-

Loss of the azetidine ring fragment: Cleavage of the C-O bond and fragmentation of the azetidine ring.

-

Formation of a fluorophenoxy cation: A prominent peak corresponding to the stable fluorophenoxy radical cation.

-

Alpha-cleavage: Fragmentation adjacent to the nitrogen atom of the azetidine ring.[21][22][23]

Predicted m/z values for common adducts (ESI-MS): [5]

| Adduct | Predicted m/z |

| [M+H]⁺ | 168.08 |

| [M+Na]⁺ | 190.06 |

Infrared (IR) Spectroscopy

The IR spectrum is expected to display characteristic absorption bands for the functional groups present:

| Wavenumber (cm⁻¹) | Vibration |

| ~3300-3400 | N-H stretching |

| ~3000-3100 | Aromatic C-H stretching |

| ~2850-2950 | Aliphatic C-H stretching |

| ~1590-1610 | C=C aromatic ring stretching |

| ~1200-1250 | C-O ether stretching |

| ~1100-1150 | C-F stretching |

Applications in Drug Discovery and Medicinal Chemistry

The azetidine motif is increasingly incorporated into drug candidates to enhance properties such as metabolic stability, aqueous solubility, and receptor binding affinity.[1][24] this compound serves as a valuable building block for creating novel chemical entities with potential therapeutic applications, particularly in the realm of CNS disorders.[3][25]

Central Nervous System (CNS) Agents

Phenyl-substituted azetidines have been extensively investigated as monoamine transporter inhibitors.[26] The rigid azetidine core can effectively mimic the conformation of known ligands for serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters. The 3-fluorophenoxy substituent can modulate the potency and selectivity of these interactions, potentially leading to novel antidepressants, anxiolytics, or treatments for other neurological conditions.[25]

Bioisosteric Replacement

The 3-phenoxyazetidine scaffold can be employed as a bioisostere for other commonly used groups in medicinal chemistry, such as piperidine or pyrrolidine rings. This substitution can lead to improved pharmacokinetic profiles, including reduced lipophilicity and enhanced permeability, which are desirable attributes for CNS-penetrant drugs.

Caption: Role of this compound in a typical drug discovery workflow.

Safety and Handling

This compound is classified as an irritant. [ChemBK] As with any research chemical with limited toxicological data, appropriate safety precautions must be observed.

-

Personal Protective Equipment (PPE): Wear safety glasses, chemical-resistant gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a cool, dry place away from incompatible materials.

Conclusion

This compound is a valuable and versatile building block in contemporary drug discovery. Its unique structural and physicochemical properties, stemming from the strained azetidine ring and the fluorinated phenoxy moiety, make it an attractive scaffold for the development of novel therapeutics, especially for CNS targets. The synthetic methodologies outlined in this guide provide a reliable pathway for its preparation, enabling further exploration of its potential in medicinal chemistry. As the demand for innovative drug candidates with improved properties continues to grow, the importance of scaffolds like this compound is set to increase.

References

- Cheekatla, S. R., et al. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. PubMed. [Link]

- Wager, T. T., et al. (2016). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-like Libraries.

- Wager, T. T., et al. (2016). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-like Libraries. PMC. [Link]

- Parmar, et al. (2021). Azetidines of pharmacological interest. PubMed. [Link]

- Organic Synthesis. Mitsunobu reaction. [Link]

- Ombito, J. O., et al. (2025). Recent progress in synthesis of 3-functionalized azetidines.

- Wikipedia. Mitsunobu reaction. [Link]

- Cambridge University Press. (2018). Williamson Ether Synthesis. [Link]

- University of Wisconsin-Madison. Williamson Ether Synthesis. [Link]

- Organic Chemistry Portal. Mitsunobu Reaction. [Link]

- Wikipedia. Williamson ether synthesis. [Link]

- University of Colorado Boulder. Experiment 06 Williamson Ether Synthesis. [Link]

- Master Organic Chemistry. The Mitsunobu Reaction. [Link]

- Swamy, K. C. K., & Kumar, N. N. B. (2021).

- Sajed, T., et al. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. PubMed. [Link]

- SciELO. (2024). Article. [Link]

- Master Organic Chemistry. (2014). The Williamson Ether Synthesis. [Link]

- Wijesooriya, D. C. S., et al. (2022). Deciding which is the best 1H NMR predictor for organic compounds using statistical tools.

- ResearchGate. (2016). Can anyone help me to tell me any online website to check 13C NMR prediction.... [Link]

- Guan, Y., et al. (2021). Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network. RSC Publishing. [Link]

- Cheminfo.org. IR spectra prediction. [Link]

- Kochev, N. T., et al. (2021). Prediction of 1H-NMR shifts with Ambit-HNMR software.

- CASPRE. 13C NMR Predictor. [Link]

- ChemBK. Azetidine, 3-(3-fluorophenoxy)-. [Link]

- ChemRxiv. (2025). CASCADE-2.0: Real Time Prediction of 13C-NMR Shifts with sub-ppm Accuracy. [Link]

- eGyanKosh.

- Magri, F. M. M., et al. (2025). A new program to 13C NMR spectrum prediction based on tridimensional models.

- Chemistry LibreTexts. (2023).

- PubChemLite. This compound hydrochloride (C9H10FNO). [Link]

- NMRDB.org. Predict all NMR spectra. [Link]

- NMRDB.org. Predict 1H proton NMR spectra. [Link]

- Melloni, P., et al. (1979). Azetidine derivatives of tricyclic antidepressant agents. PubMed. [Link]

- Ghorai, S., et al. (2022). Synthesis and Antioxidant/Anti-Inflammatory Activity of 3-Arylphthalides. PMC. [Link]

Sources

- 1. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Azetidines of pharmacological interest - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. chembk.com [chembk.com]

- 5. PubChemLite - this compound hydrochloride (C9H10FNO) [pubchemlite.lcsb.uni.lu]

- 6. Mitsunobu reaction - Wikipedia [en.wikipedia.org]

- 7. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 8. Mitsunobu Reaction [organic-chemistry.org]

- 9. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 10. ochemonline.pbworks.com [ochemonline.pbworks.com]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 13. masterorganicchemistry.com [masterorganicchemistry.com]

- 14. Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. comptes-rendus.academie-sciences.fr [comptes-rendus.academie-sciences.fr]

- 16. researchgate.net [researchgate.net]

- 17. bcc.bas.bg [bcc.bas.bg]

- 18. CASPRE [caspre.ca]

- 19. Visualizer loader [nmrdb.org]

- 20. Visualizer loader [nmrdb.org]

- 21. whitman.edu [whitman.edu]

- 22. chem.libretexts.org [chem.libretexts.org]

- 23. pdf.benchchem.com [pdf.benchchem.com]

- 24. gold-chemistry.org [gold-chemistry.org]

- 25. Azetidine derivatives of tricyclic antidepressant agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. pdf.benchchem.com [pdf.benchchem.com]

A Technical Guide to 3-(3-Fluorophenoxy)azetidine: A Privileged Scaffold in Modern Drug Discovery

This guide provides an in-depth technical overview of 3-(3-Fluorophenoxy)azetidine, identified by CAS Number 106860-03-1 .[1][2] It is tailored for researchers, medicinal chemists, and drug development professionals who seek to leverage this unique heterocyclic building block. We will explore its fundamental properties, a robust synthetic pathway, its strategic application in medicinal chemistry, and the analytical methods required for its characterization.

Core Compound Identity and Physicochemical Properties

This compound is a synthetic organic compound featuring a strained four-membered azetidine ring linked via an ether bond to a 3-fluorophenyl group. The azetidine motif is a "privileged scaffold" in medicinal chemistry, valued for its ability to impart favorable pharmacokinetic properties.[3][4] Its unique three-dimensional structure and sp³-rich character can enhance metabolic stability, improve aqueous solubility, and provide novel vectors for exploring chemical space compared to more common five- and six-membered rings.[4]

The introduction of a fluorine atom on the phenyl ring is a common strategy in drug design to modulate electronic properties, improve metabolic stability by blocking potential sites of oxidation, and enhance binding affinity to biological targets. This compound is stable at room temperature and is generally soluble in many organic solvents, though not readily soluble in water.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 106860-03-1 | [1][2] |

| Molecular Formula | C₉H₁₀FNO | [1] |

| Molar Mass | 167.18 g/mol | [1] |

| Appearance | White or light yellow solid | [1] |

| Boiling Point | 230°C | [1] |

| Density | 1.188 g/cm³ | [1] |

| Flash Point | 93°C | [1] |

| pKa (Predicted) | 9.30 ± 0.40 | [1] |

Synthesis Protocol and Mechanistic Rationale

The synthesis of this compound is not commonly detailed in extensive literature; however, a reliable and logical two-step approach can be designed based on established methodologies for synthesizing 3-aryloxyazetidines. This process involves the etherification of a nitrogen-protected 3-hydroxyazetidine followed by deprotection.

The use of a protecting group, such as the tert-butoxycarbonyl (Boc) group, is critical. The nitrogen in an unprotected azetidine is nucleophilic and would interfere with many etherification reactions. The Boc group is stable under basic and nucleophilic conditions used for ether formation but can be cleanly removed under acidic conditions without cleaving the desired aryl ether bond.[5]

Step 1: N-Boc-3-(3-fluorophenoxy)azetidine Synthesis via Mitsunobu Reaction

The Mitsunobu reaction is a powerful and reliable method for forming C-O bonds, particularly for the etherification of secondary alcohols. It proceeds under mild, neutral conditions, which is advantageous for sensitive substrates.

-

Reactants: N-Boc-3-hydroxyazetidine (CAS 141699-55-0), 3-Fluorophenol, Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD), and Triphenylphosphine (PPh₃).

-

Solvent: Anhydrous Tetrahydrofuran (THF).

Experimental Protocol:

-

To a stirred solution of N-Boc-3-hydroxyazetidine (1.0 eq.), 3-Fluorophenol (1.1 eq.), and triphenylphosphine (1.2 eq.) in anhydrous THF at 0°C under an inert atmosphere (e.g., Nitrogen or Argon), add DIAD (1.2 eq.) dropwise over 15 minutes.

-

Allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the crude residue by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield N-Boc-3-(3-fluorophenoxy)azetidine.

Causality and Trustworthiness: The Mitsunobu reaction is initiated by the phosphine attacking the azodicarboxylate, forming a phosphonium salt. This activates the alcohol by forming a good leaving group (an oxyphosphonium species). The phenoxide, formed by the deprotonation of 3-fluorophenol by the basic betaine byproduct, then acts as a nucleophile, displacing the activated alcohol via an Sₙ2 mechanism. This inversion of stereochemistry (if applicable) and high functional group tolerance make the protocol self-validating and trustworthy.

Step 2: Deprotection to Yield this compound

The final step is the removal of the Boc protecting group to liberate the secondary amine.

-

Reactant: N-Boc-3-(3-fluorophenoxy)azetidine.

-

Reagent: Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in an appropriate solvent.

Experimental Protocol:

-

Dissolve the purified N-Boc-3-(3-fluorophenoxy)azetidine (1.0 eq.) in a suitable solvent such as Dichloromethane (DCM).

-

Add an excess of Trifluoroacetic acid (TFA, ~10-20 eq.) to the solution at room temperature.

-

Stir the mixture for 1-3 hours, monitoring the reaction by TLC or LC-MS until the starting material is fully consumed.

-

Concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.

-

Dissolve the residue in a minimal amount of water and basify carefully with a base (e.g., saturated NaHCO₃ or 1M NaOH) to a pH > 9.

-

Extract the aqueous layer with an organic solvent (e.g., DCM or Ethyl Acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the final product, this compound.

Causality and Trustworthiness: The Boc group is highly labile to strong acids. The acid protonates the carbonyl oxygen, leading to the collapse of the carbamate via the elimination of isobutylene and carbon dioxide, leaving the protonated azetidine. The subsequent basic workup is essential to neutralize the amine salt and isolate the free base product.

Synthesis Workflow Diagram

Caption: Synthetic pathway for this compound.

Applications in Drug Discovery

The azetidine ring is a bioisostere of various common chemical groups, but its strained, rigid nature confers unique advantages. Several FDA-approved drugs, including baricitinib and cobimetinib, incorporate azetidine motifs to enhance metabolic stability and receptor selectivity.[4] this compound serves as a valuable intermediate, with reports suggesting its potential in developing antiviral and antitumor agents.[1]

Strategic Value:

-

Vectorial Exit: The nitrogen atom provides a defined vector for further functionalization, allowing chemists to orient substituents in specific regions of a target's binding pocket.

-

Improved Physicochemical Properties: As a saturated heterocycle, the azetidine ring increases the fraction of sp³ carbons (Fsp³) in a molecule, a property often correlated with higher clinical success rates. It can also disrupt planarity, which may reduce unwanted interactions (e.g., with hERG channels) and improve solubility.

-

Scaffold Rigidity: The conformational rigidity of the four-membered ring can reduce the entropic penalty upon binding to a biological target, potentially leading to higher affinity.

Conceptual Role in Target Engagement

The diagram below illustrates how the this compound scaffold could be incorporated into a hypothetical drug candidate and interact with a protein target.

Caption: Conceptual binding of an azetidine-based drug.

Analytical Characterization

Confirming the structure and purity of this compound is essential. The primary techniques are NMR spectroscopy and Mass Spectrometry.

Table 2: Representative Analytical Data

| Technique | Expected Observations |

| ¹H NMR | Azetidine Protons: Complex multiplets in the range of δ 3.5-4.5 ppm. The protons on the carbons adjacent to the nitrogen (C2, C4) will be shifted downfield compared to the proton on the carbon bearing the oxygen (C3).Aromatic Protons: Signals in the aromatic region (δ 6.5-7.5 ppm). The fluorine atom will cause characteristic splitting patterns (coupling constants, JHF) on the adjacent protons.NH Proton: A broad singlet, which may be exchangeable with D₂O, typically between δ 1.5-3.0 ppm depending on solvent and concentration. |

| ¹³C NMR | Azetidine Carbons: Signals for the CH₂ groups (C2, C4) typically appear around δ 50-60 ppm. The CH carbon (C3) bearing the ether linkage will be further downfield, likely around δ 70-80 ppm.Aromatic Carbons: Multiple signals in the δ 100-165 ppm range. The carbon directly bonded to fluorine will show a large one-bond coupling constant (¹JCF), and other carbons in the ring will show smaller two- and three-bond couplings. The carbon attached to the oxygen will be significantly deshielded. |

| Mass Spec (MS) | ESI+: Expected [M+H]⁺ peak at m/z = 168.08. |

| FT-IR | Characteristic peaks for C-O-C ether stretching, C-F stretching, N-H bending, and aromatic C-H stretching. |

Self-Validating System: The combination of these techniques provides a self-validating system. The exact mass from HRMS confirms the elemental composition. The ¹H and ¹³C NMR spectra confirm the carbon-hydrogen framework and the connectivity of the functional groups. The characteristic splitting patterns from the fluorine atom in both proton and carbon spectra serve as a definitive fingerprint for the molecule's structure.

Safety and Handling

-

Hazard Class: IRRITANT[1]

-

Precautions: Standard laboratory safety procedures should be strictly followed. This includes using personal protective equipment (PPE) such as safety glasses, lab coats, and chemical-resistant gloves. Work should be conducted in a well-ventilated fume hood. Avoid inhalation of dust or contact with skin and eyes.[1]

References

- Azetidine, 3-(3-fluorophenoxy)-. ChemBK. [Link]

- Ullmann condens

- N-Boc-3-hydroxyazetidine: A Key Chemical Intermediate for Modern Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

- Azetidines of pharmacological interest. PubMed. [Link]

- Azetidines in medicinal chemistry: emerging applications and approved drugs. PubMed. [Link]

- Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences. [Link]

- 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Deriv

- Ullmann Reaction. BYJU'S. [Link]

- RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. PMC. [Link]

- Ullmann Condens

- Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. [Link]

- Synthesis of Azetidines. Chinese Journal of Organic Chemistry. [Link]

- The Nitrofuran-Warhead-Equipped Spirocyclic Azetidines Show Excellent Activity against Mycobacterium tuberculosis. MDPI. [Link]

- Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. PMC. [Link]

- Benzoxazine: A Privileged Scaffold in Medicinal Chemistry. PubMed. [Link]

- Azobenzene as Multi-Targeted Scaffold in Medicinal Chemistry. MDPI. [Link]

- 3-(4-Fluorophenoxy)azetidine. PubChem. [Link]

- Oxazolidinones as versatile scaffolds in medicinal chemistry. PMC. [Link]

Sources

- 1. chembk.com [chembk.com]

- 2. 106860-03-1 Cas No. | this compound | Matrix Scientific [matrixscientific.com]

- 3. Azetidines of pharmacological interest - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. nbinno.com [nbinno.com]

3-(3-Fluorophenoxy)azetidine molecular weight

An In-Depth Technical Guide to 3-(3-Fluorophenoxy)azetidine for Advanced Research

Introduction

This compound is a heterocyclic organic compound that has garnered attention within the scientific community, particularly in the field of medicinal chemistry. As a substituted azetidine, it belongs to a class of four-membered nitrogen-containing heterocycles that are increasingly recognized as vital scaffolds in drug discovery.[1][2] The unique structural characteristics of the azetidine ring, such as high ring strain and a three-dimensional conformation, can confer significant advantages to bioactive molecules, including improved solubility, metabolic stability, and pharmacokinetic profiles.[1]

The incorporation of a 3-fluorophenoxy moiety further enhances its potential. Fluorine is a bioisostere of hydrogen but possesses unique electronic properties. Its strategic placement in a drug candidate can modulate pKa, improve binding affinity to target proteins, and block sites of metabolism, thereby enhancing the molecule's overall efficacy and durability. This guide provides a comprehensive overview of the core physicochemical properties, synthesis, and potential applications of this compound for professionals engaged in drug development and chemical research.

Physicochemical Properties

This compound is typically a white to light yellow solid at room temperature.[3][4] It exhibits limited solubility in water but is soluble in a variety of organic solvents.[3][4] The key quantitative properties of the free base form are summarized in the table below. It is crucial to distinguish the free base from its salt forms, such as the trifluoroacetic acid salt, which will have a different molecular weight.[5]

| Property | Value | Source(s) |

| Molecular Formula | C₉H₁₀FNO | [3][4] |

| Molecular Weight | 167.18 g/mol | [3][4][6] |

| CAS Number | 106860-03-1 | [3][7][8] |

| Density | 1.188 g/cm³ | [3][4] |

| Boiling Point | 230 °C | [3][4] |

| Flash Point | 93 °C | [3][4] |

| Predicted pKa | 9.30 ± 0.40 | [3][4] |

Synthesis and Characterization

The synthesis of substituted azetidines can be challenging due to the inherent ring strain.[9][10] However, established synthetic routes provide reliable access to compounds like this compound. A common and effective strategy involves the Williamson ether synthesis, starting from a protected 3-hydroxyazetidine.

Conceptual Synthetic Workflow

The diagram below illustrates a logical workflow for the synthesis and purification of this compound.

Sources

- 1. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. lifechemicals.com [lifechemicals.com]

- 3. chembk.com [chembk.com]

- 4. chembk.com [chembk.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. 3-(4-Fluorophenoxy)azetidine | C9H10FNO | CID 21428730 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. appchemical.com [appchemical.com]

- 8. This compound | 106860-03-1 [chemicalbook.com]

- 9. A Single-Step Synthesis of Azetidine-3-amines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Azetidines of pharmacological interest - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Structure Elucidation of 3-(3-Fluorophenoxy)azetidine

Abstract

This technical guide provides a comprehensive framework for the structural elucidation of 3-(3-fluorophenoxy)azetidine, a heterocyclic compound of interest in pharmaceutical research and development.[1] This document outlines a systematic approach leveraging a suite of modern analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. By integrating data from these orthogonal methods, an unambiguous confirmation of the molecular structure is achieved. This guide is intended for researchers, scientists, and drug development professionals, offering not only procedural steps but also the underlying scientific rationale for the experimental design and data interpretation.

Introduction and Synthetic Context

The azetidine ring is a key pharmacophore in medicinal chemistry, valued for its ability to impart desirable physicochemical properties to drug candidates.[2] The title compound, this compound, incorporates this strained four-membered ring, a fluorinated aromatic moiety, and an ether linkage. The fluorine substitution is of particular note, as it can significantly influence metabolic stability, binding affinity, and bioavailability.[3]

A definitive structural confirmation is the bedrock of any chemical research and development program. The following sections detail a robust, self-validating workflow for the complete characterization of this compound.

Plausible Synthetic Route: Williamson Ether Synthesis

A logical and common method for the preparation of this compound is the Williamson ether synthesis. This involves the reaction of a suitable azetidine precursor with 3-fluorophenol. A plausible specific route would be the reaction of N-protected 3-hydroxyazetidine with 3-fluorophenol under basic conditions, followed by deprotection.

-

Step 1: Protection of the azetidine nitrogen (e.g., as a Boc-carbamate).

-

Step 2: Deprotonation of the hydroxyl group of N-Boc-3-hydroxyazetidine with a strong base (e.g., NaH).

-

Step 3: Nucleophilic attack of the resulting alkoxide on a suitable electrophile, or more commonly, deprotonation of 3-fluorophenol and reaction with a leaving group at the 3-position of the azetidine. A common variant involves the Mitsunobu reaction between N-Boc-3-hydroxyazetidine and 3-fluorophenol.

-

Step 4: Deprotection of the azetidine nitrogen under acidic conditions to yield the final product.

Understanding this synthetic context is crucial as it informs the potential impurities that may be present in the sample, such as unreacted starting materials or byproducts from side reactions.

Analytical Workflow for Structure Elucidation

A multi-pronged analytical approach is essential for the unambiguous elucidation of the structure of this compound. The proposed workflow integrates Mass Spectrometry for molecular weight determination and fragmentation analysis, Infrared Spectroscopy for functional group identification, and a suite of NMR experiments for detailed connectivity and spatial information.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and offers clues to its structure through fragmentation patterns.[4]

Experimental Protocol

-

Technique: Electrospray Ionization (ESI) for soft ionization to observe the molecular ion, and Electron Ionization (EI) for fragmentation analysis.

-

Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

-

Sample Preparation: A dilute solution of the compound in a suitable solvent like methanol or acetonitrile for ESI.

-

Data Acquisition (ESI): Positive ion mode to detect the protonated molecule [M+H]⁺.

-

Data Acquisition (EI): 70 eV electron energy to induce fragmentation.

Predicted Data and Interpretation

Table 1: Predicted Mass Spectrometry Data

| Ion | Predicted m/z | Interpretation |

| [M]⁺ | 167.07 | Molecular ion (from EI) |

| [M+H]⁺ | 168.08 | Protonated molecular ion (from ESI) |

| C₉H₁₀FNO | 167.0746 | Exact Mass |

| C₇H₇FO | 126.05 | Loss of azetidine ring fragment (C₂H₃N) |

| C₆H₅FO | 112.04 | Fragment corresponding to fluorophenol |

| C₆H₄F | 95.03 | Loss of CO from the phenoxy radical cation |

| C₃H₆N | 56.05 | Azetidinyl cation |

-

Molecular Ion: The high-resolution mass spectrum should show a protonated molecular ion [M+H]⁺ at m/z 168.0819 in ESI, corresponding to the molecular formula C₉H₁₁FNO⁺. The EI spectrum would show the molecular ion [M]⁺ at m/z 167.0746.[5]

-

Key Fragmentations: Under EI conditions, characteristic fragmentation of the ether bond is expected.[6] Cleavage of the C-O bond can lead to fragments corresponding to the azetidine ring and the fluorophenoxy moiety. The observation of a fragment at m/z 112 would be indicative of a fluorophenol-like fragment, while a fragment at m/z 56 would correspond to the azetidinyl portion. The fragmentation of aromatic ethers often involves the loss of CO.[7]

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and non-destructive technique for identifying the functional groups present in a molecule.

Experimental Protocol

-

Technique: Attenuated Total Reflectance (ATR) FTIR.

-

Instrumentation: An FTIR spectrometer equipped with a diamond ATR crystal.

-

Sample Preparation: A small amount of the solid or liquid sample is placed directly on the ATR crystal.

-

Data Acquisition: Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

Predicted Data and Interpretation

Table 2: Predicted IR Absorption Frequencies

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |

| ~3350-3250 (broad, weak) | N-H Stretch | Secondary Amine (Azetidine) |

| ~3100-3000 | C-H Stretch | Aromatic |

| ~2980-2850 | C-H Stretch | Aliphatic (Azetidine) |

| ~1600, ~1500 | C=C Stretch | Aromatic Ring |

| ~1250-1200 | Asymmetric C-O-C Stretch | Aryl-Alkyl Ether[5][8] |

| ~1100-1050 | C-N Stretch | Azetidine |

| ~1200-1100 | C-F Stretch | Fluoroaromatic |

| ~880-750 | C-H Bending (out-of-plane) | Aromatic (meta-substitution) |

The IR spectrum will provide clear evidence for the key functional groups. The presence of a weak N-H stretch confirms the secondary amine of the azetidine ring. The characteristic strong absorption for the asymmetric C-O-C stretch of an aryl-alkyl ether is a key diagnostic peak.[9] Aromatic C=C stretching bands and C-H out-of-plane bending bands will confirm the presence and substitution pattern of the benzene ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the detailed structural elucidation of organic molecules, providing information on the chemical environment, connectivity, and stereochemistry of atoms.[10]

Experimental Protocol

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Sample Preparation: Dissolve ~5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

Experiments:

-

¹H NMR

-

¹³C NMR (with proton decoupling)

-

¹⁹F NMR

-

2D COSY (Correlation Spectroscopy)

-

2D HSQC (Heteronuclear Single Quantum Coherence)

-

2D HMBC (Heteronuclear Multiple Bond Correlation)

-

Predicted ¹H NMR Data and Interpretation (400 MHz, CDCl₃)

Table 3: Predicted ¹H NMR Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.20 | ddd | 1H | H-5' |

| ~6.70-6.60 | m | 3H | H-2', H-4', H-6' |

| ~4.80 | p | 1H | H-3 |

| ~4.00 | t | 2H | H-2a, H-4a |

| ~3.80 | t | 2H | H-2e, H-4e |

| ~2.50 | br s | 1H | N-H |

-

Aromatic Region: The aromatic protons will show a complex splitting pattern consistent with a 1,3-disubstituted benzene ring. The proton between the fluorine and the ether linkage (H-2') and the proton para to the fluorine (H-4') will likely be downfield, while the others will be more upfield.

-

Azetidine Region: The proton at the 3-position (H-3), being attached to the carbon bearing the electronegative oxygen, will be the most downfield of the aliphatic protons.[5] The methylene protons at the 2- and 4-positions are diastereotopic and will likely appear as two separate multiplets.

-

NH Proton: The N-H proton will likely appear as a broad singlet, and its chemical shift can be concentration and solvent-dependent.

Predicted ¹³C NMR Data and Interpretation (100 MHz, CDCl₃)

Table 4: Predicted ¹³C NMR Data

| Chemical Shift (δ, ppm) | Assignment |

| ~163 (d, ¹JCF ≈ 245 Hz) | C-3' |

| ~159 (d, ³JCF ≈ 10 Hz) | C-1' |

| ~130 (d, ³JCF ≈ 10 Hz) | C-5' |

| ~108 (d, ²JCF ≈ 21 Hz) | C-4' |

| ~103 (d, ²JCF ≈ 25 Hz) | C-2' |

| ~114 (d, ⁴JCF ≈ 3 Hz) | C-6' |

| ~70 | C-3 |

| ~50 | C-2, C-4 |

-

Aromatic Carbons: The carbon directly attached to the fluorine (C-3') will show a large one-bond coupling constant (¹JCF). The other aromatic carbons will show smaller two-, three-, and four-bond couplings to fluorine.

-

Azetidine Carbons: The carbon atom C-3, bonded to the oxygen, will be significantly downfield compared to the C-2 and C-4 carbons.[11]

Predicted ¹⁹F NMR Data and Interpretation

-

Chemical Shift: A single resonance is expected in the ¹⁹F NMR spectrum. For a fluorine on a benzene ring, the chemical shift is typically in the range of -110 to -130 ppm relative to CFCl₃.[12][13] The exact shift will be influenced by the ether linkage.

2D NMR for Unambiguous Assignments

2D NMR experiments are crucial for confirming the connectivity of the molecule.[11][14]

-

COSY: Will show correlations between H-3 and the protons on C-2 and C-4, and potentially between the N-H and the protons on C-2 and C-4, confirming the spin system of the azetidine ring.

-

HSQC: Will correlate each proton signal to the carbon to which it is directly attached, allowing for the unambiguous assignment of the protonated carbons.

-

HMBC: This is key for confirming the overall connectivity. A crucial correlation will be observed between the H-3 proton of the azetidine ring and the C-1' carbon of the phenyl ring, confirming the ether linkage. Correlations from the azetidine protons to other azetidine carbons will confirm the ring structure.

Conclusion

By systematically applying the analytical workflow described in this guide, a complete and unambiguous structural elucidation of this compound can be confidently achieved. The integration of high-resolution mass spectrometry for molecular formula determination, infrared spectroscopy for functional group identification, and a comprehensive suite of 1D and 2D NMR experiments for detailed connectivity mapping provides a self-validating system. This rigorous characterization is an indispensable prerequisite for any further investigation into the chemical and biological properties of this molecule.

References

- Burt, A. (n.d.). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds.

- ChemBK. (2024). Azetidine, 3-(3-fluorophenoxy)-. [Link]

- Fuloria, N. K., & Fuloria, S. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Journal of Analytical & Bioanalytical Techniques, S1. [Link]

- Guo, L. W., et al. (2004). Mass spectral fragmentation of 2a,4-disubstituted 2,2a,3,4-tetrahydro-2-phenoxy-1H-azeto[2,1-d][10][12]benzothiazepin-1-ones under electron impact ionization conditions. Rapid Communications in Mass Spectrometry, 18(8), 859-62. [Link]

- Harris, R. K. (2024). NMR spectroscopy of small molecules in solution. Nuclear Magnetic Resonance, 50. [Link]

- LibreTexts. (2023).

- University of California, Santa Barbara. (n.d.). 19F Chemical Shifts and Coupling Constants. [Link]

- OpenStax. (n.d.). 18.8 Spectroscopy of Ethers. In Organic Chemistry: A Tenth Edition. [Link]

- LibreTexts. (2023). 7.6: Interpreting 2-D NMR Spectra. [Link]

- Quimica Organica. (n.d.). IR spectrum: Ethers. [Link]

- NIST. (n.d.). Azetidine. In NIST WebBook. [Link]

- Morreel, K., et al. (2010). Mass Spectrometry-Based Fragmentation as an Identification Tool in Lignomics. Analytical Chemistry, 82(19), 8095-8105. [Link]

- YouTube. (2023).

- Smith, B. C. (2017). The C-O Bond III: Ethers By a Knockout. Spectroscopy Online. [Link]

- Sajed, T., et al. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Metabolites, 14(5), 290. [Link]

- NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. [Link]

- Fiveable. (2025). Spectroscopy of Ethers. In Organic Chemistry Class Notes. [Link]

- Clark, J. (n.d.). Fragmentation patterns in the mass spectra of organic compounds. Chemguide. [Link]

- McLaughlin, M. G. (2021). Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network. Chemical Science, 12(32), 10763-10773. [Link]

- Mestrelab Research. (2024). Chemical shift prediction in 13C NMR spectroscopy using ensembles of message passing neural networks (MPNNs). [Link]

- PROSPRE. (n.d.). 1H NMR Predictor. [Link]

- Kochev, N. T., et al. (2021). Prediction of 1H-NMR shifts with Ambit-HNMR software.

- Science Ready. (n.d.).

- Fadda, A. A., et al. (2021). Synthesis of Novel Phenoxyacetamide Derivatives as Potential Insecticidal Agents Against the Cotton Leafworm, Spodoptera littoralis.

- Pal, D., et al. (2023). Synthetic, biological and optoelectronic properties of phenoxazine and its derivatives: a state of the art review. RSC Advances, 13(8), 5183-5211. [Link]

- Andreani, A., et al. (2010). Synthesis and SAR studies on azetidine-containing dipeptides as HCMV inhibitors. Bioorganic & Medicinal Chemistry Letters, 20(21), 6254-6257. [Link]

- Hashim, O. S. (2022). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences, 6(3), 553-558. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and SAR studies on azetidine-containing dipeptides as HCMV inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. scienceready.com.au [scienceready.com.au]

- 5. 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 6. Mass spectral fragmentation of 2a,4-disubstituted 2,2a,3,4-tetrahydro-2-phenoxy-1H-azeto[2,1-d][1,5]benzothiazepin-1-ones under electron impact ionization conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. spectroscopyonline.com [spectroscopyonline.com]

- 9. youtube.com [youtube.com]

- 10. anuchem.weebly.com [anuchem.weebly.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 13. 19F [nmr.chem.ucsb.edu]

- 14. youtube.com [youtube.com]

An In-depth Technical Guide to the Synthesis of 3-(3-Fluorophenoxy)azetidine

Abstract

3-(3-Fluorophenoxy)azetidine is a crucial building block in contemporary medicinal chemistry, frequently incorporated into pharmacologically active agents to enhance their metabolic stability, binding affinity, and overall efficacy. This guide provides a comprehensive overview of the primary synthetic pathways to this valuable azetidine derivative. We will delve into the mechanistic underpinnings of key chemical transformations, offer detailed, field-tested protocols, and present comparative data to assist researchers and drug development professionals in selecting and optimizing the most suitable synthetic route for their specific needs. The discussion will primarily focus on the widely employed Williamson ether synthesis and the Mitsunobu reaction, while also touching upon alternative strategies.

Introduction: The Significance of the 3-Aryloxyazetidine Scaffold

The azetidine motif, a four-membered saturated heterocycle containing a nitrogen atom, has gained significant traction in drug discovery.[1][2][3][4] Its rigid, three-dimensional structure allows for precise vectoral orientation of substituents, enabling fine-tuning of interactions with biological targets. When functionalized at the 3-position with an aryloxy group, such as 3-fluorophenoxy, the resulting scaffold combines the favorable properties of the azetidine ring with the electronic and metabolic attributes of the fluorinated phenyl moiety. The fluorine atom, in particular, is often introduced to block metabolic oxidation, improve binding affinity through favorable electrostatic interactions, and enhance pharmacokinetic properties.

The synthesis of this compound and its derivatives is therefore a topic of considerable interest for chemists engaged in the design and synthesis of novel therapeutics. This guide aims to provide a detailed, practical, and scientifically rigorous resource for the synthesis of this key intermediate.

Primary Synthetic Strategies: A Comparative Overview

Two principal strategies dominate the landscape for the synthesis of this compound: the Williamson ether synthesis and the Mitsunobu reaction. Both approaches typically commence from a common precursor, N-protected 3-hydroxyazetidine, most commonly the tert-butoxycarbonyl (N-Boc) protected form. The choice between these pathways often depends on factors such as substrate availability, desired scale, and tolerance of specific functional groups.

| Synthetic Pathway | Key Reagents | General Conditions | Advantages | Disadvantages |

| Williamson Ether Synthesis | N-Boc-3-hydroxyazetidine, 3-fluoro-1-halobenzene (or equivalent), Strong Base (e.g., NaH, KH) | Aprotic solvent (e.g., DMF, THF), 50-100 °C | Cost-effective, straightforward procedure. | Requires strong base, may not be suitable for base-sensitive substrates. |

| Mitsunobu Reaction | N-Boc-3-hydroxyazetidine, 3-fluorophenol, Triphenylphosphine (PPh₃), Azodicarboxylate (DEAD or DIAD) | Anhydrous aprotic solvent (e.g., THF), 0 °C to room temperature | Mild reaction conditions, stereospecific inversion of configuration. | Stoichiometric phosphine oxide byproduct can complicate purification, reagents are more expensive. |

Pathway I: The Williamson Ether Synthesis Approach

The Williamson ether synthesis, a cornerstone of organic chemistry since its development by Alexander Williamson in 1850, remains a robust and widely used method for forming ether linkages.[5][6][7] The reaction proceeds via an SN2 mechanism, involving the nucleophilic attack of an alkoxide on an alkyl halide or other suitable electrophile.[7][8]

Mechanistic Rationale

The synthesis of N-Boc-3-(3-fluorophenoxy)azetidine via the Williamson ether synthesis involves two key steps:

-

Deprotonation: The hydroxyl group of N-Boc-3-hydroxyazetidine is deprotonated by a strong base, typically sodium hydride (NaH) or potassium hydride (KH), to form the corresponding alkoxide.[9] This alkoxide is a potent nucleophile.

-

Nucleophilic Substitution: The generated azetidin-3-oxide anion then attacks an activated aryl electrophile, such as 1-fluoro-3-iodobenzene or a related aryl halide, displacing the leaving group to form the desired ether linkage. The use of polar aprotic solvents like DMF or DMSO is common as they effectively solvate the cation without hindering the nucleophilicity of the alkoxide.[7][9]

dot graphdot { graph [layout=dot, rankdir=LR, splines=ortho, bgcolor="#F1F3F4"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

} } Diagram 1: Williamson Ether Synthesis Pathway.

Detailed Experimental Protocol

Materials:

-

Sodium hydride (60% dispersion in mineral oil)

-

1-Fluoro-3-iodobenzene

-

Anhydrous Dimethylformamide (DMF)

-

Saturated aqueous ammonium chloride solution

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

To a stirred suspension of sodium hydride (1.2 eq.) in anhydrous DMF under a nitrogen atmosphere at 0 °C, add a solution of N-Boc-3-hydroxyazetidine (1.0 eq.) in anhydrous DMF dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 30 minutes, or until hydrogen gas evolution ceases.

-

Cool the mixture back to 0 °C and add a solution of 1-fluoro-3-iodobenzene (1.1 eq.) in anhydrous DMF dropwise.

-

Allow the reaction to warm to room temperature and then heat to 60-70 °C for 4-6 hours, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to 0 °C and carefully quench by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the mixture with ethyl acetate (3 x volumes).

-

Wash the combined organic layers with water and then brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford N-Boc-3-(3-fluorophenoxy)azetidine.

Pathway II: The Mitsunobu Reaction

The Mitsunobu reaction offers a milder alternative for the formation of the C-O bond, proceeding under neutral conditions.[14][15] Discovered by Oyo Mitsunobu, this reaction converts a primary or secondary alcohol into a variety of functional groups, including ethers, through a redox process involving triphenylphosphine and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[14]

Mechanistic Insights

The mechanism of the Mitsunobu reaction is complex but can be summarized as follows:

-

Phosphonium Betaine Formation: Triphenylphosphine attacks the azodicarboxylate to form a betaine intermediate.

-

Proton Transfer: This betaine deprotonates the nucleophile (3-fluorophenol in this case) to form an ion pair.

-

Oxyphosphonium Salt Formation: The alcohol (N-Boc-3-hydroxyazetidine) is then activated by the phosphonium species, forming an oxyphosphonium salt, which is a good leaving group.

-

SN2 Displacement: The phenoxide attacks the activated alcohol in an SN2 fashion, leading to the desired ether with inversion of stereochemistry (though not relevant for the achiral 3-hydroxyazetidine).

dot graphdot { graph [layout=dot, rankdir=TB, splines=ortho, bgcolor="#F1F3F4"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

} } Diagram 2: Simplified Mitsunobu Reaction Mechanism.

Detailed Experimental Protocol

Materials:

-

N-Boc-3-hydroxyazetidine

-

3-Fluorophenol

-

Triphenylphosphine (PPh₃)

-

Diisopropyl azodicarboxylate (DIAD)

-

Anhydrous Tetrahydrofuran (THF)

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve N-Boc-3-hydroxyazetidine (1.0 eq.), 3-fluorophenol (1.2 eq.), and triphenylphosphine (1.5 eq.) in anhydrous THF under a nitrogen atmosphere.

-

Cool the solution to 0 °C in an ice bath.

-

Add DIAD (1.5 eq.) dropwise to the stirred solution, maintaining the temperature at 0 °C.[16]

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 6-8 hours, or until the reaction is complete as monitored by TLC or LC-MS.[16] The formation of a white precipitate (triphenylphosphine oxide) is often an indicator of reaction progress.[16]

-

Concentrate the reaction mixture under reduced pressure.

-

Redissolve the residue in ethyl acetate and wash successively with saturated aqueous sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by flash column chromatography. The triphenylphosphine oxide byproduct can sometimes be challenging to remove completely and may require careful chromatography.

Deprotection of the N-Boc Group

The final step in the synthesis of this compound is the removal of the N-Boc protecting group. This is typically achieved under acidic conditions.

Rationale and Protocol

The tert-butoxycarbonyl (Boc) group is an acid-labile protecting group.[17] Treatment with a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent, readily cleaves the carbamate to release the free amine.

Protocol (TFA Deprotection):

-

Dissolve the N-Boc-3-(3-fluorophenoxy)azetidine in dichloromethane (DCM).

-

Add trifluoroacetic acid (TFA) (typically 20-50% v/v) and stir the reaction at room temperature for 1-2 hours.

-

Monitor the reaction for the disappearance of the starting material.

-

Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.

-

The resulting product is often obtained as the TFA salt. It can be converted to the free base by partitioning between a basic aqueous solution (e.g., saturated NaHCO₃) and an organic solvent, or to the hydrochloride salt by treatment with HCl in a suitable solvent like diethyl ether or dioxane.

Protocol (HCl Deprotection):

-

Dissolve the N-Boc-3-(3-fluorophenoxy)azetidine in a solvent such as 1,4-dioxane or ethyl acetate.

-

Bubble dry HCl gas through the solution or add a solution of HCl in the chosen solvent.

-

Stir at room temperature until the deprotection is complete.

-

The hydrochloride salt of the product often precipitates from the solution and can be collected by filtration.

Alternative Synthetic Approaches

While the Williamson ether synthesis and Mitsunobu reaction are the most common methods, other strategies for forming the C-O bond exist, such as the Buchwald-Hartwig C-O coupling reaction. This palladium-catalyzed cross-coupling reaction can be a powerful tool for forming aryl ethers, particularly for sterically hindered substrates or when milder conditions are required.[18][19][20][21][22] This would involve the coupling of N-Boc-3-hydroxyazetidine with an aryl halide in the presence of a palladium catalyst, a suitable ligand, and a base.

Conclusion

The synthesis of this compound is a well-established process with multiple viable pathways. The choice of synthetic route will ultimately be guided by the specific requirements of the research or development program. The Williamson ether synthesis offers a cost-effective and scalable approach, while the Mitsunobu reaction provides a milder alternative that is particularly useful for sensitive substrates. A thorough understanding of the mechanisms and practical considerations of each method, as outlined in this guide, will enable researchers to efficiently and effectively produce this valuable building block for the advancement of medicinal chemistry and drug discovery.

References

- BYJU'S. (n.d.). Williamson Ether Synthesis reaction.

- Unknown. (n.d.). Williamson Ether Synthesis.

- Wikipedia. (2023). Williamson ether synthesis.

- Organic Synthesis. (n.d.). Mitsunobu reaction.

- Google Patents. (n.d.). CN105384673B - The synthetic method of 3 fluoro azetidine derivatives.

- Wikipedia. (2023). Mitsunobu reaction.

- J&K Scientific LLC. (2025). Williamson Ether Synthesis.

- National Institutes of Health. (n.d.). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review.

- European Patent Office. (2009). EP2070899A1 - Deprotection of N-BOC compounds.

- Organic Chemistry Portal. (n.d.). Mitsunobu Reaction - Common Conditions.

- Organic Syntheses. (n.d.). A general procedure for mitsunobu inversion of sterically hindered alcohols.

- Master Organic Chemistry. (2014). The Williamson Ether Synthesis.

- Wikipedia. (2023). Buchwald–Hartwig amination.

- ResearchGate. (n.d.). Deprotection of different N-Boc-compounds.

- PubChem. (n.d.). This compound hydrochloride.

- PubMed Central. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-3-ylidene)acetate.

- Journal of Medicinal and Chemical Sciences. (2022). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity.

- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.

- MDPI. (n.d.). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection.

- PubMed Central. (n.d.). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries.

- PubMed. (2020). A Single-Step Synthesis of Azetidine-3-amines.

- PubMed Central. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow.

- PubMed Central. (n.d.). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines.

- ResearchGate. (n.d.). Development of a practical Buchwald–Hartwig amine arylation protocol using a conveniently prepared (NHC)Pd(R-allyl)Cl catalyst.

- ResearchGate. (2021). How should I deprotect Boc-amino group without breaking ester bond?.

- Oakwood Chemical. (n.d.). N-Boc-3-hydroxyazetidine.

- Frontiers. (2023). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines.

- PubMed Central. (n.d.). Regioselective Oxidative Arylation of Fluorophenols.

- PubMed Central. (2022). Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay.

- ResearchGate. (2025). Palladium-Catalyzed Highly Regioselective Buchwald-Hartwig Amination of 5-Substituted-1,2,3-triiodobenzene: Facile Synthesis of 2,3-Diiodinated N-Arylanilines as Potential Anti-Inflammatory Candidates.

- University of Pittsburgh. (n.d.). Synthesis and crystal structure of 4-amino-3-fluorophenylboronic acid.

- ResearchGate. (2025). Efficient, Multigram-Scale Synthesis of Three 2,5-Dihalobenzoquinones.

Sources

- 1. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Single-Step Synthesis of Azetidine-3-amines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines [frontiersin.org]

- 5. byjus.com [byjus.com]

- 6. gold-chemistry.org [gold-chemistry.org]

- 7. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. jk-sci.com [jk-sci.com]

- 10. 1-N-Boc-3-hydroxyazetidine synthesis - chemicalbook [chemicalbook.com]

- 11. N-Boc-3-hydroxyazetidine [oakwoodchemical.com]

- 12. medchemexpress.com [medchemexpress.com]

- 13. 1-N-Boc-3-hydroxyazetidine | illuminated Cell [illuminatedcell.com]

- 14. Mitsunobu reaction - Wikipedia [en.wikipedia.org]

- 15. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 16. organic-synthesis.com [organic-synthesis.com]

- 17. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 18. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 19. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 20. researchgate.net [researchgate.net]

- 21. Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

Unraveling the Molecular Blueprint: A Technical Guide to the Mechanism of Action of 3-(3-Fluorophenoxy)azetidine

For the attention of Researchers, Scientists, and Drug Development Professionals.

This guide provides an in-depth exploration of the putative mechanism of action for the novel compound, 3-(3-Fluorophenoxy)azetidine. Leveraging established principles of medicinal chemistry and pharmacology, we will dissect its structural components to postulate a primary mode of interaction with biological systems. This document will then delineate a comprehensive, field-proven experimental cascade designed to rigorously test this hypothesis, elucidate its specific molecular targets, and quantify its functional activity. Our approach is grounded in the principles of scientific integrity, providing not just protocols, but the strategic rationale behind each experimental choice.

Deconstructing the Molecule: A Rationale for a Hypothesized Mechanism of Action

The chemical architecture of this compound offers significant clues to its potential pharmacological role. The molecule is comprised of two key pharmacophoric elements: the azetidine ring and the 3-fluorophenoxy group.

-

The Azetidine Scaffold: Azetidines are four-membered, nitrogen-containing heterocycles that have emerged as "privileged scaffolds" in modern drug discovery.[1][2] Their inherent ring strain and conformational rigidity can confer enhanced metabolic stability, improved solubility, and a favorable three-dimensional geometry for precise target engagement.[3][4] The azetidine moiety is a recognized feature in a diverse array of pharmacologically active agents, including those targeting the central nervous system (CNS).[5]

-

The 3-Fluorophenoxy Moiety: The phenoxy group is a common feature in ligands that target monoamine transporters.[6][7] Notably, the potent and selective norepinephrine transporter (NET) inhibitor, nisoxetine, features a phenoxy group. The addition of a fluorine atom to the phenyl ring can further enhance binding affinity and modulate pharmacokinetic properties.

Given these structural precedents, a primary and logical hypothesis is that This compound functions as an inhibitor of monoamine transporters (MATs) . These transporters, which include the dopamine transporter (DAT), the norepinephrine transporter (NET), and the serotonin transporter (SERT), are critical regulators of neurotransmission and are the targets for a wide range of therapeutics for neuropsychiatric disorders.[8][9][10]

The following sections will detail the experimental workflow to validate this hypothesis and characterize the specific inhibitory profile of this compound.

Experimental Validation and Mechanistic Elucidation: A Tiered Approach

A systematic investigation into the mechanism of action of this compound necessitates a multi-tiered experimental approach. This begins with broad, primary screening to identify interactions with the hypothesized targets, followed by more focused secondary assays to determine potency, selectivity, and functional effects.

Tier 1: Primary Screening - Radioligand Binding Assays

The initial step is to determine if this compound directly interacts with the monoamine transporters. Competitive radioligand binding assays are the gold standard for this purpose.[11][12] These assays measure the ability of the test compound to displace a known high-affinity radioligand from its binding site on the transporter.

Objective: To determine the binding affinity (Kᵢ) of this compound for hDAT, hNET, and hSERT.

Experimental Workflow:

Figure 1: Workflow for Radioligand Binding Assay.

Detailed Protocol: Competitive Radioligand Binding Assay

-

Membrane Preparation:

-

Culture human embryonic kidney (HEK293) cells stably expressing the human dopamine transporter (hDAT), norepinephrine transporter (hNET), or serotonin transporter (hSERT).

-

Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50mM Tris-HCl, pH 7.4).[13]

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at high speed (e.g., 20,000 x g) to pellet the cell membranes.[13]

-

Wash the membrane pellet by resuspension in fresh buffer and recentrifugation.

-

Resuspend the final membrane pellet in the binding assay buffer and determine the protein concentration.[13]

-

-

Competitive Binding Assay:

-

In a 96-well plate, add the following to each well:

-

To determine non-specific binding, a separate set of wells should contain a high concentration of a known non-radiolabeled inhibitor (e.g., 10 µM cocaine for DAT, 10 µM desipramine for NET, 10 µM citalopram for SERT).[14]

-

Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.[13]

-

-

Filtration and Quantification:

-

Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate the membrane-bound radioligand from the unbound radioligand.[14]

-

Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.[13]

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the concentration of this compound.

-

Use non-linear regression analysis to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the specific binding).

-

Calculate the binding affinity constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.

-

Expected Data Output:

| Transporter | Radioligand | Reference Compound | This compound Kᵢ (nM) |

| hDAT | [³H]WIN 35,428 | Cocaine | TBD |

| hNET | [³H]nisoxetine | Desipramine | TBD |

| hSERT | [³H]citalopram | Citalopram | TBD |

Tier 2: Functional Assessment - Monoamine Uptake Inhibition Assays

While binding assays confirm a direct interaction, they do not provide information about the functional consequences of this interaction. Uptake inhibition assays are crucial for determining whether this compound acts as an inhibitor of transporter function.[11][15]

Objective: To determine the functional potency (IC₅₀) of this compound in inhibiting the uptake of dopamine, norepinephrine, and serotonin.

Experimental Workflow:

Figure 2: Workflow for Monoamine Uptake Inhibition Assay.

Detailed Protocol: Synaptosomal Monoamine Uptake Inhibition Assay

-

Synaptosome Preparation:

-

Rapidly dissect specific brain regions from rodents (e.g., striatum for DAT, cortex for NET, and hippocampus for SERT).[16][17]

-

Homogenize the tissue in an ice-cold sucrose solution.[16]

-

Perform differential centrifugation to isolate the crude synaptosomal fraction (P2 pellet), which contains sealed presynaptic nerve terminals.[18][19]

-

Resuspend the synaptosomal pellet in a physiological buffer (e.g., Krebs-Ringer-HEPES).[18]

-

-

Uptake Inhibition Assay:

-

In a 96-well plate, pre-incubate the synaptosomes with increasing concentrations of this compound or a reference inhibitor for a short period (e.g., 10-15 minutes) at 37°C.[16]

-

Initiate the uptake reaction by adding a fixed concentration of the respective radiolabeled monoamine substrate ([³H]dopamine, [³H]norepinephrine, or [³H]serotonin).[11][16]

-

Allow the uptake to proceed for a brief, linear period (e.g., 1-5 minutes).[11][15]

-

Terminate the uptake by rapid filtration through glass fiber filters, followed by several washes with ice-cold buffer to remove extracellular radiolabel.[16]

-

-

Quantification and Data Analysis:

-

Lyse the synaptosomes trapped on the filters and measure the internalized radioactivity via scintillation counting.

-

Define non-specific uptake in the presence of a high concentration of a known uptake inhibitor.[16]

-

Calculate the percentage of uptake inhibition for each concentration of the test compound.

-

Plot the percent inhibition versus the log concentration of this compound and determine the IC₅₀ value using non-linear regression.

-

Expected Data Output:

| Transporter | Substrate | Reference Compound | This compound IC₅₀ (nM) |

| hDAT | [³H]Dopamine | GBR-12909 | TBD |

| hNET | [³H]Norepinephrine | Desipramine | TBD |

| hSERT | [³H]Serotonin | Fluoxetine | TBD |

Tier 3: Exploring Broader Off-Target Liabilities

To build a comprehensive profile and anticipate potential side effects, it is prudent to screen this compound against a panel of other relevant CNS targets. Given the structural similarities of monoamine transporters to other neurotransmitter transporters and receptors, and the diverse activities of azetidine derivatives, a broader screening approach is warranted.[1][20] Additionally, inhibition of monoamine oxidase (MAO) enzymes, which are responsible for the degradation of monoamines, should be investigated.[21][22]

Recommended Off-Target Screening Panels:

-

Receptor Binding Panel: A broad panel of G-protein coupled receptors (GPCRs), ion channels, and other transporters.

-

Monoamine Oxidase (MAO) Inhibition Assay:

-

Objective: To determine if this compound inhibits MAO-A or MAO-B.

-

Methodology: A fluorometric assay can be used to measure the production of hydrogen peroxide, a byproduct of MAO activity, in the presence of the test compound.[23][24] Recombinant human MAO-A and MAO-B enzymes are incubated with a substrate (e.g., kynuramine) and the test compound.[21] The inhibition of the enzyme activity is quantified by measuring the decrease in fluorescence.

-

Synthesis of Findings and Mechanistic Postulation

The collective data from this tiered experimental approach will allow for a robust characterization of the mechanism of action of this compound.

-

Potency: The Kᵢ and IC₅₀ values will quantify the potency of the compound at each monoamine transporter.

-

Selectivity: By comparing the potency across DAT, NET, and SERT, the selectivity profile can be established (e.g., selective NET inhibitor, dual NET/DAT inhibitor, etc.).

-

Mechanism: The concordance between binding affinity (Kᵢ) and functional inhibition (IC₅₀) will strongly support a competitive inhibition mechanism at the transporter's substrate binding site.

-

Safety Profile: The off-target screening will provide an initial assessment of the compound's specificity and potential for side effects.

Based on the structural analysis, it is plausible that this compound will exhibit significant inhibitory activity at the norepinephrine transporter, and potentially the dopamine transporter. The relative potencies will be critical in defining its potential therapeutic applications, for instance, in conditions like ADHD or depression where modulation of noradrenergic and dopaminergic signaling is a key therapeutic strategy.[6]

Conclusion

This technical guide outlines a comprehensive and scientifically rigorous framework for elucidating the mechanism of action of this compound. By systematically progressing from initial hypothesis generation based on chemical structure to detailed in vitro characterization, researchers can build a robust pharmacological profile of this novel compound. The proposed experimental cascade, grounded in established and validated methodologies, will provide the critical data necessary to understand its molecular interactions and guide its future development as a potential therapeutic agent.

References

- Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed. (2026, January 5). Vertex AI Search.

- Application Notes and Protocols: Radioligand Binding and Functional Assays for 3',4'- Methylenedioxy-α-pyrrolidinopropiophenone (MDPPP) at Monoamine Transporters - Benchchem. Vertex AI Search.

- Azetidine Derivatives in Drug Design - Ambeed.com. Vertex AI Search.

- A Review of Monoamine Transporter-Ligand Interactions - PubMed - NIH. Vertex AI Search.

- Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors - NIH. Vertex AI Search.

- Azetidines in Drug Discovery - PharmaBlock. Vertex AI Search.

- Azetidines - Enamine. Vertex AI Search.

- Discovery and Development of Monoamine Transporter Ligands - PMC - PubMed Central. Vertex AI Search.

- Data Sheet Cellular Uptake and Release Assays Protocol - Gifford Bioscience. Vertex AI Search.

- Overview of Monoamine Transporters - PMC - PubMed Central. Vertex AI Search.

- A Review of Monoamine Transporter-Ligand Interactions | Request PDF - ResearchGate. (2025, August 8). Vertex AI Search.

- Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters - Frontiers. (2020, May 18). Vertex AI Search.

- Discovery of Novel-Scaffold Monoamine Transporter Ligands via in Silico Screening with the S1 Pocket of the Serotonin Transporter - ACS Publications. Vertex AI Search.

- Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters | Springer Nature Experiments. Vertex AI Search.

- Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters - PubMed Central. (2020, May 19). Vertex AI Search.

- Selective Transport of Monoamine Neurotransmitters by Human Plasma Membrane Monoamine Transporter and Organic Cation Transporter 3 - PMC - PubMed Central. Vertex AI Search.

- Determining Serotonin and Dopamine Uptake Rates in Synaptosomes Using High-Speed Chronoamperometry - Electrochemical Methods for Neuroscience - NCBI. Vertex AI Search.

- Monoamine Oxidase B (MAO-B) Inhibitor Screening Kit (Fluorometric) - Creative Biolabs. Vertex AI Search.

- MAO Inhibition in Drug Discovery and Development - Charles River Laboratories. (2025, April 4). Vertex AI Search.

- Measuring Dopamine Uptake in Mouse Brain Synaptosomes Using Radiolabeled Dopamine - JoVE. (2025, July 8). Vertex AI Search.